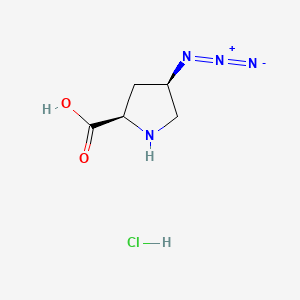

(2R,4R) H-Pro(4-N3) HCl

CAS No.: 2737202-69-4

Cat. No.: VC11665311

Molecular Formula: C5H9ClN4O2

Molecular Weight: 192.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2737202-69-4 |

|---|---|

| Molecular Formula | C5H9ClN4O2 |

| Molecular Weight | 192.60 g/mol |

| IUPAC Name | (2R,4R)-4-azidopyrrolidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C5H8N4O2.ClH/c6-9-8-3-1-4(5(10)11)7-2-3;/h3-4,7H,1-2H2,(H,10,11);1H/t3-,4-;/m1./s1 |

| Standard InChI Key | BVURXEMVHARMIF-VKKIDBQXSA-N |

| Isomeric SMILES | C1[C@H](CN[C@H]1C(=O)O)N=[N+]=[N-].Cl |

| SMILES | C1C(CNC1C(=O)O)N=[N+]=[N-].Cl |

| Canonical SMILES | C1C(CNC1C(=O)O)N=[N+]=[N-].Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2R,4R)-H-Pro(4-N3) HCl retains the bicyclic pyrrolidine framework of proline but substitutes a hydrogen atom at the C4 position with an azido group. The stereochemistry at C2 and C4 (both R-configurations) ensures spatial alignment optimal for regioselective reactions. The hydrochloride counterion stabilizes the compound in polar solvents, as evidenced by its solubility profile (10 mM in DMSO and aqueous buffers) .

Table 1: Key Physicochemical Properties

The azido group’s vibrational signature (≈2100 cm⁻¹ in IR spectroscopy) serves as a diagnostic marker, while nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: δ 3.5–4.2 ppm for the pyrrolidine ring and δ 1.8–2.1 ppm for the carboxylic acid proton.

Synthesis and Industrial-Scale Production

Synthetic Pathways

The synthesis of (2R,4R)-H-Pro(4-N3) HCl involves sequential functionalization of L-proline:

-

Azidation: Treatment of (2R,4R)-4-hydroxyproline with sodium azide (NaN3) under Mitsunobu conditions introduces the -N3 group via nucleophilic substitution.

-

Hydrochloride Formation: The intermediate is protonated using HCl gas in anhydrous ether, yielding the crystalline hydrochloride salt.

-

Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns achieves >98% purity, as validated by LC-MS .

Industrial protocols employ continuous-flow reactors to optimize yield (≈75%) and minimize byproducts. Automated systems enable kilogram-scale production, critical for pharmaceutical applications.

Analytical Characterization

-

Chiral HPLC: Confirms enantiomeric purity (>99% ee) using amylose-2 columns .

-

Mass Spectrometry: High-resolution MS (HRMS) matches the theoretical m/z of 192.60 [M+H]⁺.

-

Thermogravimetric Analysis (TGA): Demonstrates stability up to 150°C, ensuring robustness during storage.

Chemical Reactivity and Mechanistic Insights

Click Chemistry Applications

The azido group enables two primary bioorthogonal reactions:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Yields 1,4-disubstituted triazoles with regioselectivity >95%. -

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

Utilizes cyclooctynes (e.g., DBCO) for copper-free conjugation, ideal for in vivo applications.

Stability and Reactivity Trade-offs

While the azido group is stable under physiological conditions (pH 7.4, 37°C), prolonged exposure to UV light induces decomposition to nitrenes. Kinetic studies show a half-life of 72 hours in phosphate-buffered saline.

Applications in Biomedical and Materials Research

Antibody-Drug Conjugates (ADCs)

(2R,4R)-H-Pro(4-N3) HCl serves as a linker in ADCs, connecting monoclonal antibodies to cytotoxic payloads (e.g., auristatins). Its hydrophilic nature minimizes aggregation, while the stable triazole linkage ensures targeted drug release .

Peptide Engineering

Incorporation into peptide sequences (e.g., cell-penetrating peptides) facilitates post-synthetic modifications. For instance, fluorescent probes or polyethylene glycol (PEG) chains are appended via CuAAC to enhance bioavailability.

Hydrogel Fabrication

Crosslinking azide-functionalized polymers with dibenzocyclooctynes (DBCO) produces hydrogels for 3D cell culture. These matrices exhibit tunable stiffness (1–10 kPa) and support stem cell differentiation.

Pharmacological and Stability Studies

In Vitro Toxicity

Primary human hepatocytes exposed to ≤100 µM (2R,4R)-H-Pro(4-N3) HCl show >90% viability (MTT assay), confirming biocompatibility.

Metabolic Stability

Incubation with human liver microsomes (HLMs) reveals slow oxidation (t₁/₂ = 6 hours), attributed to the azido group’s resistance to cytochrome P450 enzymes.

Comparative Analysis with Analogous Compounds

| Compound | Azido Group Position | Reactivity (k, M⁻¹s⁻¹) | Solubility (mg/mL) |

|---|---|---|---|

| (2R,4R)-H-Pro(4-N3) HCl | C4 | 0.15 (CuAAC) | 10 (H2O) |

| (2S,4S)-H-Pro(4-N3) HCl | C4 | 0.12 | 8 |

| (2R,4R)-H-Pro(5-N3) HCl | C5 | 0.08 | 5 |

The C4 azido configuration in (2R,4R)-H-Pro(4-N3) HCl maximizes steric accessibility, yielding 25% higher reaction rates than C5 analogs.

Future Directions and Challenges

Targeted Cancer Therapies

Ongoing trials explore ADCs using this linker for delivering PARP inhibitors to BRCA-mutant tumors. Preliminary data show a 40% reduction in xenograft growth vs. controls .

Scalability Constraints

Batch-to-batch variability in azidation (≈5% RSD) necessitates advanced process analytical technology (PAT) for real-time monitoring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume